molecular formula C22H21N3O3 B277841 N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-furamide

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-furamide

Cat. No. B277841
M. Wt: 375.4 g/mol
InChI Key: RWGJBRHMXJPMTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-furamide, also known as BPF, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas of study. BPF is a piperazine derivative that has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-furamide is not yet fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain, including serotonin and dopamine. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-furamide has also been shown to have an affinity for opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-furamide has been shown to have a variety of biochemical and physiological effects in animal models. These include an increase in serotonin and dopamine levels in the brain, as well as a reduction in pain sensitivity. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-furamide has also been shown to have an anti-inflammatory effect, which may contribute to its potential as an analgesic.

Advantages and Limitations for Lab Experiments

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-furamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is available in high purity and yield. Additionally, N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-furamide has been shown to have promising results in animal models, making it a viable option for further study. However, there are also limitations to the use of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-furamide in laboratory experiments. Its mechanism of action is not yet fully understood, and its potential side effects are not yet known.

Future Directions

There are several future directions for research related to N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-furamide. One area of interest is its potential as an antidepressant, as further studies are needed to determine its efficacy in humans. Additionally, N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-furamide may have potential as an analgesic, and further studies are needed to determine its safety and effectiveness. Finally, N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-furamide may have potential applications in the treatment of other neurological disorders, such as Parkinson's disease, and further studies are needed to explore this possibility.
Conclusion
In conclusion, N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-furamide, or N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-furamide, is a chemical compound that has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research. While there are limitations to the use of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-furamide in laboratory experiments, its potential applications in areas such as antidepressant and analgesic therapy make it a viable option for further study.

Synthesis Methods

The synthesis of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-furamide involves several steps, including the condensation of 4-benzoyl-1-piperazinecarboxylic acid with 2-furoic acid, followed by the reduction of the resulting intermediate with sodium borohydride. This process yields N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-furamide in high yields and purity, making it a viable option for laboratory experiments.

Scientific Research Applications

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-furamide has been studied for its potential applications in various areas of scientific research. One area of interest is its potential as an antidepressant, as it has been shown to have a positive effect on mood in animal models. Additionally, N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-furamide has been studied for its potential as an analgesic, as it has been shown to reduce pain in animal models.

properties

Product Name

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-furamide

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

N-[4-(4-benzoylpiperazin-1-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C22H21N3O3/c26-21(20-7-4-16-28-20)23-18-8-10-19(11-9-18)24-12-14-25(15-13-24)22(27)17-5-2-1-3-6-17/h1-11,16H,12-15H2,(H,23,26)

InChI Key

RWGJBRHMXJPMTC-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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